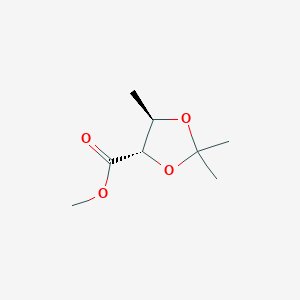

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Description

The exact mass of the compound (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELKYRWKHKGMAD-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(O1)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](OC(O1)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38410-80-9 | |

| Record name | Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate: Properties, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a chiral molecule of significant interest in the field of organic synthesis, particularly in the development of pharmaceutical agents. Its rigid dioxolane framework, derived from L-threonic acid, provides a versatile scaffold for the stereoselective synthesis of complex molecular architectures. This guide offers a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its characterization, and insights into its applications as a valuable chiral building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is paramount for its effective use in research and development. These properties dictate its behavior in various chemical environments and inform decisions regarding reaction conditions, purification methods, and formulation.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₄ | [1][2][3][4][5][6] |

| Molecular Weight | 174.19 g/mol | [1][2][3][4][5][6] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 70-75 °C at 1 mmHg | [3] |

| Density | 1.06 g/mL at 20 °C | [7] |

| Refractive Index (n²⁰/D) | 1.422 | [3][5][7] |

| Optical Rotation ([α]²⁰/D) | +19° ± 1° (c=4 in chloroform) | [7] |

| Flash Point | 50 °C (122 °F) - closed cup | [5][7] |

| Melting Point | Not readily available; exists as a liquid at room temperature. |

Solubility Profile

While quantitative solubility data is not extensively published, based on its chemical structure—a moderately polar ester with both hydrophilic (ester and ether functionalities) and lipophilic (methyl groups) regions—(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is expected to be soluble in a range of common organic solvents. It is likely miscible with alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, tetrahydrofuran), and esters (ethyl acetate). Its solubility in nonpolar solvents like hexanes may be more limited. It is expected to have low solubility in water.

Spectral Characterization

Spectroscopic analysis is essential for confirming the identity and purity of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups on the dioxolane ring, the methyl ester, and the protons on the dioxolane ring. The coupling patterns between the protons on the C4 and C5 positions would be indicative of their trans relationship.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the quaternary carbon of the acetal, the carbons of the dioxolane ring, and the various methyl groups. A reference spectrum for the related compound (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester is available for comparison.[8] A 13C NMR spectrum is also available for (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.[9]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is expected to exhibit the following characteristic absorption bands:

-

C-H stretching (alkane): Around 2950-3000 cm⁻¹

-

C=O stretching (ester): A strong absorption band around 1740-1750 cm⁻¹

-

C-O stretching (ester and ether): Strong absorptions in the region of 1000-1300 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is available through the NIST WebBook, providing valuable information for its identification.[1]

Synthesis

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is typically synthesized from L-threonic acid or its derivatives, which are readily available from the chiral pool. A general synthetic approach involves two key steps:

-

Acetal Formation: The diol functionality of the L-threonic acid derivative is protected by reacting it with acetone or a related ketone under acidic catalysis to form the 1,3-dioxolane ring.

-

Esterification: The carboxylic acid group is then esterified to the methyl ester, for example, by reaction with methanol under acidic conditions.

Applications in Drug Development

The primary application of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate lies in its use as a chiral building block in the asymmetric synthesis of pharmaceuticals.[10] The stereocenters at the C4 and C5 positions provide a starting point for the construction of more complex chiral molecules with high stereochemical purity.

While specific examples of its direct use in marketed drugs are not widely publicized, its structural motif is found in various biologically active molecules. The related compound, (4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid, has been investigated for its potential in treating central nervous system disorders such as Alzheimer's and Parkinson's disease.[] This suggests that derivatives of this scaffold are of interest in medicinal chemistry.

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physicochemical properties of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

-

Sample Preparation: Place a small amount of the liquid into a small-diameter test tube.

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer. Immerse the setup in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heating: Gently heat the apparatus. A stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source.

-

Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Density

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Tare Weight: Accurately weigh the empty pycnometer.

-

Sample Filling: Fill the pycnometer with the sample, ensuring there are no air bubbles.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) until the liquid level remains constant.

-

Final Weighing: Carefully dry the outside of the pycnometer and weigh it.

-

Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Prism Cleaning: Ensure the prisms of the refractometer are clean and dry.

-

Sample Application: Apply a few drops of the sample onto the lower prism.

-

Measurement: Close the prisms, and adjust the instrument to bring the dividing line into sharp focus.

-

Reading: Read the refractive index from the scale.

Safety and Handling

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a flammable liquid and should be handled with appropriate safety precautions.[5]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, away from ignition sources.

-

Storage: Store in a tightly closed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

Conclusion

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a valuable chiral building block with well-defined physicochemical properties. This guide provides a comprehensive resource for researchers and drug development professionals, offering key data, characterization methods, and insights into its synthetic applications. A thorough understanding of the information presented herein will facilitate the effective and safe utilization of this compound in the pursuit of novel and stereochemically pure molecules.

References

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Asymmetric synthesis of US-FDA approved drugs over five years (2016–2020): a recapitulation of chirality. PubMed Central. Retrieved from [Link]

-

NIST. (n.d.). Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. Retrieved from [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate 13C NMR Spectrum. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Chem-Impex International, Inc. (n.d.). Methyl (4R, 5S)-2, 2, 5-trimethyl-1, 3-dioxolane-4-carboxylate, 5 ml. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-Raman and FTIR spectrum of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. Retrieved from [Link]

-

Science in Motion. (n.d.). Determination of Melting Point. Clarion University. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from [Link]

-

University of Rochester. (n.d.). Melting point determination. Retrieved from [Link]

Sources

- 1. Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Methyl (4S)-trans-2,2,5-trimethyl-1,3-dioxolane-4-carboxyl… [cymitquimica.com]

- 5. (4R,5S)-2,2,5-三甲基-1,3-二氧戊环-4-羧酸甲酯 technical, ≥90% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1-Naphthoyl)indole and its Analogs: Core Scaffolds for Synthetic Cannabinoid Receptor Agonists

A Note on Chemical Identification: The CAS number provided in the topic (38410-80-9) corresponds to Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, a chemical intermediate[1][2][3][4][5]. However, the request for an in-depth technical guide suitable for drug development professionals, including details on signaling pathways and experimental protocols, strongly indicates an interest in a pharmacologically active agent. The chemical structure and name "3-(1-Naphthoyl)-1H-indole" (CAS: 109555-87-5) and its prominent N-alkylated analog, JWH-018 (CAS: 209414-07-3), align with the depth of information requested. This guide will therefore focus on the 3-(1-naphthoyl)indole scaffold as a core component of a significant class of synthetic cannabinoid receptor agonists.

Introduction

The emergence of synthetic cannabinoids has presented both significant challenges to public health and unique opportunities for pharmacological research. Among the various structural classes of these compounds, the 3-(1-naphthoyl)indoles have been particularly prominent. This class is defined by a common structural motif: an indole ring acylated at the 3-position with a naphthyl group. The parent compound, 3-(1-naphthoyl)indole, serves as a foundational structure for a multitude of potent cannabinoid receptor agonists[6].

This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and analytical considerations of 3-(1-naphthoyl)indole and its key derivatives, with a particular focus on JWH-018, one of the most well-known and studied examples. The information presented herein is intended for researchers, scientists, and drug development professionals working in pharmacology, medicinal chemistry, and toxicology.

Physicochemical Properties and Structural Features

The 3-(1-naphthoyl)indole scaffold possesses a unique set of physicochemical properties that contribute to its biological activity. The indole nucleus provides a critical hydrogen-bonding domain, while the naphthoyl group offers a large, lipophilic surface for receptor interaction.

| Property | 3-(1-Naphthoyl)indole | JWH-018 (1-pentyl-3-(1-naphthoyl)indole) |

| CAS Number | 109555-87-5[7] | 209414-07-3[8] |

| Molecular Formula | C19H13NO[7] | C24H23NO[9] |

| Molecular Weight | 271.31 g/mol [10] | 341.454 g/mol [9] |

| Appearance | Off-white to light pink solid[6] | White powder or crystalline solid[6] |

| Solubility | Sparingly soluble in water; soluble in DMSO and methanol (slightly)[6] | Insoluble in water; soluble in ethanol and lipids |

The addition of an N-alkyl chain, such as the pentyl group in JWH-018, significantly increases lipophilicity, which is a key determinant of blood-brain barrier penetration and receptor affinity[11][12].

Pharmacology and Mechanism of Action

Cannabinoid Receptor Binding and Activation

3-(1-Naphthoyl)indoles exert their biological effects primarily through their interaction with the cannabinoid receptors, CB1 and CB2. These G protein-coupled receptors are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes, including pain, mood, appetite, and memory.

JWH-018 is a full agonist at both CB1 and CB2 receptors, with a high binding affinity for both[9]. Its affinity for the CB1 receptor is reported to be approximately five times greater than that of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis[9]. This high affinity and full agonism are responsible for the potent psychoactive effects observed with JWH-018 and related compounds[9].

-

CB1 Receptors: Primarily located in the central nervous system, mediating the psychoactive effects.

-

CB2 Receptors: Predominantly found in the peripheral nervous system and on immune cells, involved in inflammatory and immune responses.

The interaction of JWH-018 with cannabinoid receptors initiates a signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Sources

- 1. CAS#:38410-80-9 | (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. METHYL (4S)-TRANS-2,2,5-TRIMETHYL-1,3-DIOXOLANE-4-CARBOXYLATE | 38410-80-9 [chemicalbook.com]

- 4. Methyl (4s)-trans-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, CasNo.38410-80-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate 95% | CAS: 38410-80-9 | AChemBlock [achemblock.com]

- 6. guidechem.com [guidechem.com]

- 7. 3-Naphthoylindole | C19H13NO | CID 10355825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 9. JWH-018 - Wikipedia [en.wikipedia.org]

- 10. scbt.com [scbt.com]

- 11. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry of Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a chiral molecule of significant interest in synthetic organic chemistry, often employed as a versatile building block in the synthesis of complex natural products and pharmaceuticals. Its rigid 1,3-dioxolane ring system, derived from the protection of a diol, provides a scaffold where the relative and absolute stereochemistry of substituents can be precisely controlled and subsequently utilized in asymmetric synthesis. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stereochemical aspects of this compound, from its synthesis to its detailed analysis. As a senior application scientist, the following sections are designed to not only present established protocols but also to offer insights into the causality behind experimental choices, ensuring a thorough understanding of the principles at play.

Stereoisomers of Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

The core structure of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate possesses two stereocenters at the C4 and C5 positions of the dioxolane ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers. The nomenclature of these stereoisomers is crucial for unambiguous communication in a research and development setting. The relative stereochemistry is defined by the spatial relationship between the methyl group at C5 and the carboxylate group at C4.

-

cis-isomer : The methyl group at C5 and the methoxycarbonyl group at C4 are on the same side of the dioxolane ring.

-

trans-isomer : The methyl group at C5 and the methoxycarbonyl group at C4 are on opposite sides of the dioxolane ring.

The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the following possible stereoisomers:

-

(4R,5R)-methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (cis)

-

(4S,5S)-methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (cis)

-

(4R,5S)-methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (trans)

-

(4S,5R)-methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (trans)

The ability to selectively synthesize and accurately characterize these individual stereoisomers is paramount for their application in stereocontrolled synthesis.

Stereoselective Synthesis: The Acetalization Reaction

The most common and efficient method for the synthesis of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is the acid-catalyzed acetalization of methyl 2,3-dihydroxybutanoate with acetone or its equivalent, 2,2-dimethoxypropane. The stereochemical outcome of this reaction is directly dependent on the stereochemistry of the starting diol.

The Underlying Principle: Substrate Control

The formation of the 1,3-dioxolane ring from a chiral 1,2-diol and a ketone is a classic example of substrate-controlled stereoselection. The pre-existing stereocenters in the diol starting material dictate the stereochemistry of the newly formed acetal.

To synthesize the cis or trans diastereomers of the target molecule, one must start with the corresponding syn or anti diastereomer of methyl 2,3-dihydroxybutanoate, respectively.

-

syn-methyl 2,3-dihydroxybutanoate will yield the cis-methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate .

-

anti-methyl 2,3-dihydroxybutanoate will yield the trans-methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate .

The choice of acid catalyst is also critical. While various Brønsted and Lewis acids can be employed, p-toluenesulfonic acid (PTSA) is a common choice due to its efficacy and ease of handling. The reaction is typically performed in a non-polar solvent like benzene or toluene, with azeotropic removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of (4S,5R)-methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (trans)

This protocol details the synthesis of the (4S,5R) isomer from the corresponding anti-diol.

Materials:

-

Methyl (2R,3R)-2,3-dihydroxybutanoate

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Anhydrous benzene or toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a Dean-Stark apparatus and condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a solution of methyl (2R,3R)-2,3-dihydroxybutanoate (1.0 eq) in anhydrous benzene or toluene, add 2,2-dimethoxypropane (1.2 eq).

-

Add a catalytic amount of PTSA (0.05 eq).

-

Fit the flask with a Dean-Stark apparatus and a condenser, and reflux the mixture with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Once the reaction is complete (typically after 2-4 hours, or as determined by TLC analysis), cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure (4S,5R)-methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.

Causality Behind Experimental Choices:

-

2,2-Dimethoxypropane: This reagent serves as both a reactant (a source of the acetone acetal) and a water scavenger, helping to drive the equilibrium towards product formation.

-

Dean-Stark Apparatus: The azeotropic removal of water is crucial for achieving a high yield, as the acetalization reaction is reversible.

-

Acid Catalyst (PTSA): The acid protonates the carbonyl oxygen of acetone (or the methoxy group of 2,2-dimethoxypropane), making it more electrophilic and facilitating the nucleophilic attack by the diol's hydroxyl groups.

-

Aqueous Workup: The use of sodium bicarbonate neutralizes the acidic catalyst, preventing potential acid-catalyzed decomposition of the product during purification.

Stereochemical Analysis: A Multi-faceted Approach

The unambiguous determination of the stereochemistry of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is critical. A combination of chromatographic and spectroscopic techniques provides a robust and self-validating system for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating the diastereomers of the target molecule. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two diastereomers, leading to different retention times. Cyclodextrin-based CSPs are particularly effective for this class of compounds.

Caption: Workflow for chiral GC analysis of diastereomers.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral capillary column: For example, a SUPELCO β-DEX™ 120 (30 m x 0.25 mm I.D., 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 220 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 150 °C.

-

Hold at 150 °C for 5 minutes.

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

Expected Outcome:

Under these conditions, the cis and trans diastereomers will be resolved into two distinct peaks with different retention times, allowing for their quantification. The elution order will depend on the specific chiral stationary phase and the absolute configuration of the analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the relative stereochemistry of the substituents on the dioxolane ring. Both ¹H and ¹³C NMR provide valuable information, and advanced techniques like the Nuclear Overhauser Effect (NOE) can offer definitive proof of stereochemical assignment.

The chemical shifts of the carbon atoms in the dioxolane ring, particularly the acetal carbon (C2) and the gem-dimethyl carbons, are highly sensitive to the relative stereochemistry of the substituents at C4 and C5.

| Carbon Atom | cis-isomer (syn-diol) | trans-isomer (anti-diol) |

| C2 (acetal) | ~98-100 ppm | ~100-102 ppm |

| C2-CH₃ (axial) | ~19-21 ppm | ~24-26 ppm |

| C2-CH₃ (equatorial) | ~29-31 ppm | ~24-26 ppm |

Causality Behind the Chemical Shift Differences:

-

cis-isomer: The syn relationship of the substituents at C4 and C5 forces the dioxolane ring into a conformation where one of the gem-dimethyl groups at C2 is in an axial-like position and the other is in an equatorial-like position. This difference in the magnetic environment leads to distinct chemical shifts for these two methyl carbons.

-

trans-isomer: The anti relationship of the C4 and C5 substituents allows the ring to adopt a more flexible conformation, often a twist-boat, where the two gem-dimethyl groups at C2 are in more similar magnetic environments, resulting in similar chemical shifts.

While ¹H NMR can provide initial clues about the stereochemistry through coupling constants, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are more definitive. NOE is a through-space phenomenon where the magnetization of one nucleus is affected by the saturation of a nearby nucleus. An NOE is observed between protons that are in close spatial proximity (typically < 5 Å), regardless of the number of bonds separating them.

Distinguishing cis and trans Isomers using NOESY:

-

cis-isomer: In the cis isomer, the proton at C4 (H4), the proton at C5 (H5), and the C5-methyl protons are all on the same face of the dioxolane ring. Therefore, a NOESY experiment will show cross-peaks between H4 and H5, and between H4 and the C5-methyl protons.

-

trans-isomer: In the trans isomer, the proton at C4 and the C5-methyl group are on opposite faces of the ring. Consequently, no significant NOE will be observed between H4 and the C5-methyl protons. An NOE will still be present between H4 and H5.

Caption: Decision-making workflow for assigning relative stereochemistry using NOESY data.

Conclusion

The stereochemistry of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a multifaceted topic that requires a systematic and well-reasoned approach for its synthesis and characterization. By understanding the principles of substrate-controlled acetalization, researchers can selectively synthesize the desired diastereomers. Furthermore, a combination of powerful analytical techniques, namely chiral gas chromatography and advanced NMR spectroscopy, provides a robust framework for the unambiguous determination of the stereochemical identity of these valuable synthetic intermediates. This in-depth understanding is crucial for the successful application of these chiral building blocks in the development of new pharmaceuticals and other complex molecular targets.

References

-

Willy, W. E., Binsch, G., & Eliel, E. L. (1970). Conformational analysis. XXIII. 1,3-Dioxolanes. Journal of the American Chemical Society, 92(18), 5394–5402. [Link]

-

Rychnovsky, S. D., Rogers, B. N., & Yang, G. (1992). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. The Journal of Organic Chemistry, 58(13), 3511–3515. [Link]

-

Restek Corporation. (2000). A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

Phenomenex Inc. (n.d.). Chiral HPLC Separations. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Zhang, Y., et al. (2021). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu, 39(8), 883-888. [Link]

A Technical Guide to (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate: A Chiral Building Block for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a valuable chiral building block in the synthesis of complex molecular architectures, particularly in the field of drug discovery and development. Its rigid dioxolane structure, derived from the chiral pool, provides a scaffold for introducing stereocenters with high fidelity, a critical aspect in the design of enantiomerically pure pharmaceuticals. This guide provides an in-depth overview of its commercial availability, synthesis, quality control, and applications, with a focus on empowering researchers to effectively utilize this versatile molecule in their synthetic endeavors.

Physicochemical Properties and Stereochemistry

The specific stereochemistry of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is crucial to its utility. The "4S,5R" designation refers to the absolute configuration at the two stereocenters on the dioxolane ring. It is important to distinguish this isomer from its diastereomer, (4R,5S)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.

| Property | Value |

| Chemical Formula | C₈H₁₄O₄[1][2] |

| Molecular Weight | 174.19 g/mol [3] |

| CAS Number | 38410-80-9[1][2] |

| Appearance | Liquid[1] |

| Boiling Point | 70-75 °C at 1 mmHg |

| Refractive Index | n20/D 1.422 |

Its diastereomer, (4R,5S)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, has the CAS number 78086-72-3.[3]

Commercial Availability and Suppliers

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is available from a range of chemical suppliers specializing in research chemicals and building blocks for organic synthesis. When sourcing this compound, it is imperative to verify the stereochemical purity and confirm the CAS number to ensure the correct isomer is procured.

Table of Representative Suppliers:

| Supplier | Purity | Available Quantities |

| Santa Cruz Biotechnology | Research Grade | Varies |

| CymitQuimica | ≥97% | 100mg, 250mg, 1g, 5g, 25g[1] |

| Guidechem | 99% | Custom |

| Advanced ChemBlocks | 95% | Custom |

| Aromalake Chemical | Not specified | Custom |

| BLDpharm | Research Grade | Varies |

| Fisher Scientific | Research Grade | 10mg |

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound, including stereochemical integrity. This compound may be classified as a dangerous good for transport and may be subject to additional shipping charges.[2] It is intended for research use only and not for diagnostic or therapeutic use.[2]

Synthesis of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate: A Chiral Pool Approach

The most common and efficient route to (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate utilizes a chiral pool strategy, starting from the readily available and inexpensive amino acid, L-threonine. This approach leverages the inherent stereochemistry of the natural starting material to establish the desired configuration in the final product.

The synthesis involves two key transformations:

-

Esterification of L-threonine to its corresponding methyl ester hydrochloride.

-

Protection of the diol functionality as an acetonide through reaction with acetone or a related reagent.

Figure 1: General synthetic workflow for the preparation of the target molecule.

Experimental Protocol: Synthesis from L-Threonine

This protocol is a representative procedure based on established chemical transformations for the synthesis of similar compounds.

Part 1: Synthesis of L-Threonine Methyl Ester Hydrochloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-threonine in anhydrous methanol.

-

Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride or trimethylchlorosilane (TMSCl) dropwise.[4][5] The use of TMSCl offers a milder alternative for this esterification.[5]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure to yield the crude L-threonine methyl ester hydrochloride. This product can often be used in the next step without further purification.

Part 2: Synthesis of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

-

Reaction Setup: Dissolve the L-threonine methyl ester hydrochloride in acetone. An acid catalyst, such as p-toluenesulfonic acid, is typically added.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.

Quality Control and Analytical Methods

Ensuring the chemical and stereochemical purity of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is paramount for its successful application in synthesis. A combination of analytical techniques should be employed for comprehensive characterization.

Figure 2: Quality control workflow for the synthesized product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule. The chemical shifts and coupling constants of the protons on the dioxolane ring can provide information about the relative stereochemistry.

-

Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most reliable method for determining the enantiomeric purity of the product. By using a chiral stationary phase, the (4S,5R) and (4R,5S) enantiomers can be separated and quantified.

Applications in Drug Development and Chiral Synthesis

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate serves as a versatile chiral building block in the synthesis of a variety of complex molecules. The dioxolane moiety acts as a protecting group for the vicinal diol functionality, which can be deprotected under acidic conditions to reveal the diol for further transformations.

While specific examples of the direct use of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motif is found in various biologically active compounds. A closely related chiral L-dioxolane has been utilized in the synthesis of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) uracil) (l-BHDU), a potent inhibitor of the varicella-zoster virus (VZV).[6] This highlights the potential of this class of compounds in the development of antiviral agents.

The general utility of chiral building blocks derived from the chiral pool, such as amino acids, is a well-established strategy in the synthesis of natural products and pharmaceuticals.[7][8] The ability to introduce stereocenters with high control is a cornerstone of modern medicinal chemistry, as the pharmacological activity of a drug is often dependent on its specific three-dimensional structure.

The related compound, (4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid, has been noted for its potential in treating central nervous system disorders such as Alzheimer's and Parkinson's disease, underscoring the therapeutic relevance of this molecular scaffold.[]

Conclusion

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a readily accessible and highly valuable chiral building block for researchers in organic synthesis and drug development. Its synthesis from the chiral pool, straightforward purification, and the ability to introduce defined stereochemistry make it an attractive starting material for the construction of complex and biologically active molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such chiral synthons in the drug discovery pipeline is undeniable.

References

-

Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). Molecules. [Link]

-

Chemical Synthesis of AJ-024. Reagents: (a) L-threonine methyl ester hydrochloride... (n.d.). ResearchGate. [Link]

-

Creativity from the Chiral Pool: Amino Acids. (n.d.). Baran Lab, Scripps Research. [Link]

-

Asymmetric Synthesis. (n.d.). University of the West Indies. [Link]

-

A L-threonine aldolase for asymmetric synthesis of β-hydroxy-α-amino acids. (2019). Journal of Biotechnology. [Link]

-

2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. (2012). Science of Synthesis. [Link]

-

Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane. (2020). The Journal of Organic Chemistry. [Link]

-

Synthesis of threonine methyl ester HCl. (n.d.). PrepChem.com. [Link]

-

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Molecules. [Link]

-

Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. (2023). Molecules. [Link]

-

Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. (2022). ChemSusChem. [Link]

Sources

- 1. Methyl (4S)-trans-2,2,5-trimethyl-1,3-dioxolane-4-carboxyl… [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. prepchem.com [prepchem.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Introduction

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, a chiral building block with the CAS number 38410-80-9, holds significant value in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2][3] Its unique stereochemistry and functional groups make it a versatile intermediate. A thorough understanding of its solubility profile is paramount for researchers and drug development professionals to effectively design, optimize, and control synthetic routes, purification processes, and formulation strategies. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound, grounded in established scientific principles and methodologies.

Physicochemical Properties of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

A foundational understanding of the molecule's physicochemical properties is essential to predict and interpret its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C8H14O4 | [1][2] |

| Molecular Weight | 174.19 g/mol | [1][4] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥95% | [2] |

| Boiling Point | 70-75 °C at 1 mm Hg | [5] |

| Refractive Index | n20/D 1.422 | [5] |

Theoretical Framework of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which emphasizes the interplay of intermolecular forces between the solute and the solvent.[6] Key factors influencing the solubility of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate include:

-

Polarity: The presence of a methyl ester and two ether linkages within the dioxolane ring imparts a degree of polarity to the molecule. These polar functional groups can engage in dipole-dipole interactions.[6]

-

Hydrogen Bonding: While the molecule itself lacks hydrogen bond donors, the oxygen atoms of the ester and ether groups can act as hydrogen bond acceptors, potentially interacting with protic solvents.

-

Molecular Size and Shape: The overall size and compact cyclic structure of the molecule influence how effectively solvent molecules can surround and solvate it.[7] Generally, as the non-polar hydrocarbon portion of a molecule increases, its solubility in polar solvents like water decreases.[6]

-

Temperature: For most solid and liquid solutes, solubility increases with temperature.[7][8] This is because the dissolution process is often endothermic, and adding heat favors the dissolution process according to Le Chatelier's Principle.[8]

Based on its structure, (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is expected to be a relatively non-polar molecule with some polar characteristics. It is anticipated to be more soluble in organic solvents of low to moderate polarity and have limited solubility in highly polar solvents like water.

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility profile. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability, particularly for compounds with low solubility.[9][10]

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for determining the solubility of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate in a range of solvents.

Materials:

-

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (purity ≥95%)

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane, toluene) of appropriate purity (e.g., HPLC grade)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Calibrated pipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Solvent Preparation: Prepare the desired solvent systems. For aqueous solubility, prepare buffered solutions at relevant pH values (e.g., pH 1.2, 6.8, 7.4) to mimic physiological conditions.[11]

-

Addition of Solute: Add an excess amount of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker or on a stirrer plate at a constant temperature (e.g., 25 °C and 37 °C) to simulate ambient and physiological conditions.[12] Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.[11]

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. To avoid disturbing the undissolved solid, it is crucial to sample from the upper portion of the liquid.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the dissolved compound. Fatty acid methyl esters are commonly analyzed by GC.[13]

-

Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Solvent Selection Rationale

The choice of solvents should cover a range of polarities to provide a comprehensive solubility profile.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding and will assess the compound's hydrophilicity.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents have dipole moments but do not have O-H or N-H bonds. They are good at dissolving polar compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will determine the compound's lipophilicity.

-

Intermediate Polarity Solvents (e.g., Ethyl Acetate, Dichloromethane): These are commonly used in organic synthesis and purification, making their solubility data particularly relevant.

Analytical Method Considerations

A robust and validated analytical method is critical for accurate solubility determination.

-

Gas Chromatography (GC): Given the volatility of the methyl ester, GC with a Flame Ionization Detector (FID) is a suitable technique. Hexane or heptane are commonly used as solvents for FAME analysis by GC.[13]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector (if the compound has a chromophore) or a Refractive Index (RI) detector can also be employed. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water would be a good starting point for method development.

Predicted Solubility Profile

Based on the structural analysis, the following qualitative solubility profile can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar (e.g., Hexane, Toluene) | High | The molecule has a significant nonpolar hydrocarbon character. |

| Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane) | High to Moderate | The ester and ether groups provide some polarity, allowing for good interaction with these solvents. |

| Polar Aprotic (e.g., Acetone, Acetonitrile) | Moderate to Low | The polarity of these solvents may be too high for optimal interaction with the largely nonpolar molecule. |

| Polar Protic (e.g., Methanol, Ethanol) | Low | While the compound can act as a hydrogen bond acceptor, the nonpolar portion of the molecule will limit its solubility. |

| Aqueous (e.g., Water, Buffers) | Very Low | The lack of significant hydrogen bonding capability and the hydrocarbon-like structure will result in poor water solubility. |

Conclusion

A comprehensive understanding of the solubility profile of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is indispensable for its effective application in research and development. This guide has provided a detailed framework for both the theoretical prediction and experimental determination of its solubility. By following the outlined protocols and considering the underlying chemical principles, researchers can generate accurate and reliable solubility data, enabling more efficient process development, purification, and formulation design. The systematic approach described herein ensures the generation of high-quality data that is crucial for informed decision-making in the scientific and pharmaceutical industries.

References

- Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube.

- Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- Völgyi, G., Baka, E., Box, K. J., Comer, J. E., & Takács-Novák, K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 45(11), 1-25.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- CymitQuimica. (n.d.). Methyl (4S)

- AAT Bioquest. (2022, April 18).

- Yasmeen, F., & Ghanghoria, A. (2021). Biochemistry, Dissolution and Solubility. In StatPearls.

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5674.

- Advanced ChemBlocks. (n.d.). (4S,5R)

- Santa Cruz Biotechnology. (n.d.). Methyl (4S,5R)

- ResearchGate. (2012, October 8). What is the best solvent to dilute FAME (fatty acid methyl ester) samples for GC/MS analysis?

- HDH Synthesis. (n.d.). Methyl (4R, 5S)

- Guidechem. (n.d.). Methyl (4S,5R)

Sources

- 1. Methyl (4S)-trans-2,2,5-trimethyl-1,3-dioxolane-4-carboxyl… [cymitquimica.com]

- 2. (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate 95% | CAS: 38410-80-9 | AChemBlock [achemblock.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Page loading... [wap.guidechem.com]

- 6. youtube.com [youtube.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. researchgate.net [researchgate.net]

thermal stability of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

An In-Depth Technical Guide to the Thermal Stability of Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a chiral building block with significant potential in pharmaceutical synthesis and drug development. Understanding the thermal behavior of this molecule is paramount for ensuring its integrity during synthesis, purification, storage, and formulation. This document delineates the theoretical underpinnings of its decomposition, presents robust experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and offers expert interpretation of the expected results. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the knowledge required to confidently handle and utilize this compound.

Introduction: The Significance of a Chiral Building Block

Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a heterocyclic compound featuring a protected diol in a five-membered ring structure, with stereocenters that make it a valuable chiral intermediate.[][2] The 1,3-dioxolane moiety often serves as a protecting group for aldehydes, ketones, and 1,2-diols in complex organic syntheses.[2] The stability of such molecules is not merely an academic curiosity; it is a critical parameter that dictates their shelf-life, their compatibility with various reaction conditions, and ultimately, the safety and purity of the final active pharmaceutical ingredient (API).[3]

Thermal degradation can lead to the formation of impurities, loss of stereochemical integrity, and a decrease in overall yield and purity. Therefore, a thorough understanding of the thermal decomposition profile of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is essential for process optimization and risk management in a drug development setting. This guide will explore its stability from both a mechanistic and an empirical standpoint.

Theoretical Framework of Thermal Decomposition

The thermal lability of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is primarily governed by the inherent reactivity of its two key functional groups: the substituted 1,3-dioxolane ring and the methyl carboxylate ester.

Decomposition of the 1,3-Dioxolane Ring System

The thermal decomposition of 1,3-dioxolanes in the gas phase has been shown to proceed through a stepwise mechanism.[4] The process is typically initiated by the homolytic cleavage of a C-O bond, leading to a diradical intermediate. This intermediate can then undergo further fragmentation. For 2,2-dimethyl-1,3-dioxolane, the primary products are acetone and ethylene oxide, formed via a concerted, non-synchronous cyclic transition state.[4]

For the title compound, the presence of an additional methyl group at the C5 position and a methyl carboxylate at the C4 position introduces further complexity. The decomposition is likely to initiate at the most sterically hindered or electronically susceptible bonds. A plausible pathway involves the initial scission of the O1-C2 or O3-C2 bond, followed by fragmentation to yield stable molecules.

Below is a proposed initial decomposition pathway for the 1,3-dioxolane ring of the target molecule.

Caption: General decomposition pathways for the methyl carboxylate functional group.

Experimental Assessment of Thermal Stability

A dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of the thermal stability. TGA quantifies mass loss versus temperature, while DSC identifies the temperatures of thermal events and their associated heat flow. [5][6]

Thermogravimetric Analysis (TGA)

TGA is indispensable for determining the temperature at which a material begins to decompose and for identifying distinct stages of mass loss. [3][7]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate into a clean, tared ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

-

Calculate the first derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates (T_peak).

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to detect thermal transitions and to determine the thermodynamics of these events. It can distinguish between endothermic processes (like melting and boiling) and exothermic processes (like some decomposition reactions). [8]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the liquid sample into a volatile sample pan (hermetically sealed aluminum pan). Crimp the lid to prevent mass loss due to evaporation before decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an identical, empty reference pan into the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -20 °C).

-

Ramp the temperature from -20 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Identify endothermic peaks corresponding to melting and boiling.

-

Identify exothermic or complex endothermic/exothermic events associated with decomposition.

-

Determine the onset temperature and peak temperature for each thermal event.

-

Integrate the area under the peaks to calculate the enthalpy change (ΔH) for each transition.

-

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Anticipated Results and Interpretation

Hypothetical Data Summary

The following tables summarize the expected quantitative data from TGA and DSC analyses.

Table 1: Hypothetical TGA Data for Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

| Parameter | Expected Value | Interpretation |

| T_onset (Decomposition) | ~180 - 220 °C | Temperature at which significant thermal degradation begins. |

| T_peak (DTG) | ~230 - 270 °C | Temperature of the maximum rate of decomposition. A broad or multi-peaked DTG may indicate overlapping decomposition steps. |

| Mass Loss | ~95 - 100% | Complete volatilization and decomposition of the organic molecule. |

| Residual Mass at 600 °C | < 1% | Indicates no significant non-volatile byproducts under inert atmosphere. |

Table 2: Hypothetical DSC Data for Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

| Parameter | Expected Value | Interpretation |

| Melting Point (T_m) | Sub-ambient | As it is a liquid at room temperature. [9] |

| Boiling Point (T_b) | ~180 - 200 °C | Endothermic peak. Boiling may overlap with the onset of decomposition. |

| Decomposition (T_d) | Onset ~180 - 220 °C | Typically observed as a sharp or broad exothermic peak, but can be endothermic depending on the decomposition products. |

| Enthalpy of Decomposition (ΔH_d) | Varies | The magnitude and sign (exo- or endothermic) provide insight into the energetics of the decomposition process. |

Expert Analysis and Causality

-

Volatility vs. Decomposition: The boiling point of the compound is relatively high. [9]The DSC and TGA data must be carefully correlated. Mass loss observed in TGA around the boiling point could be due to evaporation, decomposition, or a combination of both. Using sealed pans in DSC is crucial to separate the boiling endotherm from decomposition events.

-

Influence of Substitution: The three methyl groups on the dioxolane ring likely increase steric strain and may provide radical stabilization, potentially lowering the decomposition temperature compared to unsubstituted 1,3-dioxolane. However, the absence of an acidic proton at the C2 position, which is a common site for acid-catalyzed hydrolysis, might enhance its stability under certain conditions. [10]* Multi-Step Decomposition: It is plausible that the decomposition occurs in multiple steps. The initial mass loss might correspond to the fragmentation of the more labile parts of the molecule, possibly the ester group or side chains, followed by the complete breakdown of the heterocyclic ring at higher temperatures. This would be visible as multiple peaks in the DTG curve from the TGA.

Conclusion and Professional Recommendations

The is a critical quality attribute. Based on the analysis of its structural components and the principles of thermal analysis, this compound is expected to be reasonably stable at room temperature but will likely begin to decompose at temperatures approaching 200 °C.

Recommendations for Researchers and Drug Development Professionals:

-

Storage: Store the compound in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and hydrolysis.

-

Purification: Distillation should be performed under high vacuum to lower the boiling point and minimize the risk of thermal decomposition. [9]The distillation temperature should be kept well below the determined T_onset of decomposition.

-

Reaction Conditions: Avoid prolonged exposure to temperatures above 150 °C in synthetic protocols. If higher temperatures are necessary, reaction times should be minimized, and the reaction mixture should be monitored for the appearance of degradation products.

-

Formulation: During drug product formulation, processes involving high temperatures, such as melt extrusion, should be carefully evaluated to ensure the stability of the molecule if it is part of the final API or an excipient.

By adhering to these guidelines, which are grounded in a thorough understanding of the molecule's thermal properties, professionals can ensure the quality, safety, and efficacy of their work involving this valuable chiral intermediate.

References

- Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. (2025).

- Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Semantic Scholar.

- Investigation of Thermal Properties of Carboxylates with Various Structures. (2019).

- Comparative thermal stability analysis of different ammonium carboxyl

- Thermogravimetric Analysis of Cadmium Carboxylates in Solid State.

- Solving the riddle of the high-temperature chemistry of 1,3-dioxolane.

- A Comparative Analysis of the Stability of 1,3-Dioxane and 1,3-Dioxolane Deriv

- Acetal Hydrolysis Mechanism. Chemistry Steps.

- Thermal decomposition study of 1,3-dioxolane as a representative of battery solvent.

- 1,4-Dioxane enhances properties and biocompatibility of polyanionic collagen for tissue engineering applic

- Cyclic Acetals Made Easy! (3/3)

- Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymeriz

- Cyclic Acetal Definition, Form

- 1,3-Dioxolane. NIST WebBook.

- Cyclic acetal form

- Methyl (R)-(+)

- Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study. (2012). PubMed.

- The Thermal Decomposition of Dioxolane. Journal of the American Chemical Society.

- Cyclic Acetal Protecting Group Reaction and Mechanism. YouTube.

- (4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid. BOC Sciences.

- Methyl (4S,5R)

- Differential scanning calorimetry. Wikipedia.

- Synthesis of 1,3-dioxolanes. Organic Chemistry Portal.

- 2-Methyl-1,3-dioxolane. Sigma-Aldrich.

- Differential Scanning Calorimetry: A Review. (2014). Research and Reviews: Journal of Pharmaceutical Analysis.

- Methyl (4R,5S)

- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2012). Molecules.

- Pyrolysis of bio-derived dioxolane fuels: A ReaxFF molecular dynamics study. OSTI.GOV.

- Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Semantic Scholar.

Sources

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. libjournals.unca.edu [libjournals.unca.edu]

- 8. rroij.com [rroij.com]

- 9. (R)-(+)-2,2-二甲基-1,3-二氧戊环-4-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Chiral Synthon: An In-depth Technical Guide to the Applications of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to drive innovation in asymmetric methodologies. Among the arsenal of chiral building blocks available to the synthetic chemist, (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate stands out as a versatile and reliable synthon. Derived from the readily available and inexpensive chiral pool starting material, L-tartaric acid, this compound provides a robust platform for the introduction of stereogenic centers with high fidelity. This technical guide offers an in-depth exploration of the applications of this valuable chiral auxiliary, providing insights into its synthesis, mechanistic underpinnings of its stereodirecting capabilities, and its utility in the synthesis of complex, biologically active molecules.

Core Principles: The Tartrate-Derived Dioxolane Advantage

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, with the CAS Number 38410-80-9, belongs to a class of chiral auxiliaries derived from tartaric acid.[1] The inherent C2 symmetry of tartaric acid provides a powerful tool for asymmetric synthesis, and its conversion into the rigid 1,3-dioxolane ring system locks the stereochemical information in a predictable and controllable manner.

Key Structural Features and Their Implications:

-

Defined Stereochemistry: The absolute configuration at the C4 and C5 positions is fixed from the parent L-tartaric acid, providing a reliable source of chirality.

-

Steric Hindrance: The two methyl groups at the C2 position and the methyl group at the C5 position create a sterically defined environment around the carboxylate functionality. This steric bulk plays a crucial role in directing the approach of incoming reagents, leading to high diastereoselectivity in a variety of chemical transformations.

-

Chemical Stability: The acetal functionality of the dioxolane ring is stable to a wide range of reaction conditions, including basic, reductive, and oxidative environments, while being readily cleavable under acidic conditions.[2] This orthogonality allows for its incorporation and subsequent removal at strategic points in a synthetic sequence.

The combination of these features makes (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate an attractive choice for chemists seeking to construct complex molecules with precise stereochemical control.

Synthesis of the Chiral Auxiliary:

The preparation of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is typically achieved through the acid-catalyzed reaction of L-tartaric acid or its dimethyl ester with acetone or 2,2-dimethoxypropane. Subsequent esterification of the remaining carboxylic acid group, if starting from tartaric acid, yields the desired product.

Caption: General synthetic scheme for (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.

Applications in Asymmetric Synthesis: A Gateway to Enantioenriched Molecules

The primary utility of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate lies in its application as a chiral building block for the synthesis of a diverse array of enantiomerically pure compounds. The ester functionality serves as a handle for various transformations, including reductions, additions, and elaborations to more complex structures.

Diastereoselective Reductions

The reduction of the ester moiety to the corresponding alcohol, (4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-yl)methanol, provides a chiral primary alcohol that can be further functionalized. The stereocenters on the dioxolane ring effectively control the conformation of the molecule, allowing for predictable outcomes in subsequent reactions.

Grignard and Organolithium Additions

The addition of organometallic reagents to the ester carbonyl is a powerful method for carbon-carbon bond formation. The chiral environment of the dioxolane can influence the stereochemical outcome of these additions, particularly when the resulting ketone is subsequently reduced.

As a Precursor to Chiral Aldehydes and Ketones

Oxidation of the primary alcohol derived from the reduction of the title compound yields the corresponding chiral aldehyde, (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde. This aldehyde is a valuable intermediate for a variety of asymmetric transformations, including aldol reactions, Wittig reactions, and the addition of organometallic reagents.

Case Study: Synthesis of Antiviral Nucleoside Analogs

A significant application of chiral dioxolanes is in the synthesis of nucleoside analogs with antiviral activity. While not a direct application of the title compound, the synthesis of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) uracil (l-BHDU), a potent inhibitor of the varicella-zoster virus (VZV), showcases the utility of a closely related chiral l-dioxolane intermediate. This synthesis highlights the general strategy of using these chiral synthons to construct the sugar-like moiety of nucleoside analogs.

The synthesis of these antiviral agents often involves the coupling of a chiral dioxolane derivative, which acts as a glycone mimic, with a nucleobase. The stereochemistry of the dioxolane ring is critical for the biological activity of the final compound.

Caption: General workflow for the synthesis of nucleoside analogs using a chiral dioxolane synthon.

Experimental Protocols

Representative Procedure: Reduction of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate to (4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-yl)methanol

Materials:

-

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure:

-

A solution of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH4 (1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate at 0 °C.

-

The resulting mixture is stirred vigorously until the gray suspension turns into a white precipitate.

-

The solid is removed by filtration, and the filter cake is washed with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product.

-

The crude product can be purified by silica gel column chromatography to yield pure ((4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-yl)methanol.

Data Summary Table:

| Property | Value | Reference |

| CAS Number | 38410-80-9 | [3] |